An In-depth Technical Guide to Mal-amido-PEG16-acid: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Mal-amido-PEG16-acid: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG16-acid is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker molecule is characterized by three key components: a maleimide group, a 16-unit polyethylene glycol (PEG) chain, and a terminal carboxylic acid. This unique architecture allows for the sequential and specific covalent attachment of two different molecules.
The maleimide group offers high selectivity for thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond.[2] The PEG spacer, with its 16 ethylene glycol units, enhances the hydrophilicity and solubility of the resulting conjugate, which can improve its pharmacokinetic properties and reduce immunogenicity.[3][4] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules through the formation of a stable amide bond, typically after activation.[5] This in-depth guide will cover the chemical properties, applications, and detailed experimental protocols associated with Mal-amido-PEG16-acid, providing a comprehensive resource for researchers in the field.
Physicochemical Properties
The physicochemical properties of Mal-amido-PEG16-acid are central to its utility in bioconjugation. The combination of a reactive maleimide, a solubilizing PEG chain, and a versatile carboxylic acid group makes it a highly adaptable linker.
| Property | Value | Source/Comment |
| Molecular Formula | C42H76N2O21 | [6] |
| Molecular Weight | 945.06 g/mol | [6] |
| Appearance | White to off-white solid | General observation for similar compounds. |
| Solubility | Soluble in water, DMSO, DMF, DCM | The hydrophilic PEG chain imparts good aqueous solubility.[7][8] Stock solutions are typically prepared in anhydrous organic solvents like DMSO or DMF.[9][10] |
| Stability | ||
| Maleimide Group | Sensitive to hydrolysis at pH > 7.5 | The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. The rate of hydrolysis increases with pH and temperature.[2][11] To ensure specificity for thiols, reactions are best conducted at a pH between 6.5 and 7.5.[12][] |
| Storage | -20°C, desiccated, protected from light | For long-term stability, especially in solid form.[1] Solutions in anhydrous solvents can be stored at -20°C for shorter periods.[9] |
Core Applications in Drug Development
The unique trifunctional nature of Mal-amido-PEG16-acid makes it a valuable asset in the design and synthesis of complex biomolecules for therapeutic and diagnostic purposes.
Antibody-Drug Conjugates (ADCs)
In the realm of oncology, ADCs represent a leading class of targeted therapies. Mal-amido-PEG16-acid is instrumental in linking a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The maleimide end of the linker is typically used to attach to cysteine residues on the antibody, which can be naturally occurring or engineered for site-specific conjugation. The carboxylic acid end is then used to attach the cytotoxic payload. The PEG chain in the linker can help to improve the overall solubility and stability of the ADC.[]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative therapeutic agents that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. Mal-amido-PEG16-acid is an ideal candidate for the linker component in PROTACs. The flexibility and length of the PEG chain can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments involving Mal-amido-PEG16-acid.
Protocol 1: Two-Step Protein-Small Molecule Conjugation
This protocol outlines the process of conjugating a protein to a small molecule using Mal-amido-PEG16-acid. The first step involves the reaction of the maleimide group with a thiol on the protein, followed by the activation of the carboxylic acid and reaction with an amine-containing small molecule.
Materials:
-
Protein with at least one free cysteine residue
-
Mal-amido-PEG16-acid
-
Amine-containing small molecule
-
Reducing agent (e.g., TCEP)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine)
-
Purification system (e.g., SEC or TFF)
Procedure:
Step 1: Protein Preparation and Disulfide Reduction
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds, add a 10- to 50-fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
If a thiol-containing reducing agent like DTT was used, it must be removed via a desalting column or dialysis before proceeding. This is not necessary for TCEP.[14]
Step 2: Maleimide-Thiol Conjugation
-
Immediately before use, prepare a 10-20 mM stock solution of Mal-amido-PEG16-acid in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the Mal-amido-PEG16-acid stock solution to the reduced protein solution.[9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[14]
-
Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM and incubating for an additional 15-30 minutes.[15]
-
Remove excess linker and quenching reagent using a desalting column or tangential flow filtration (TFF), exchanging the buffer to one suitable for the next step (e.g., MES buffer at pH 6.0).
Step 3: Carboxylic Acid Activation and Amine Coupling
-
To the purified protein-linker conjugate, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-containing small molecule in a compatible solvent.
-
Add the small molecule to the activated protein-linker conjugate and incubate for 2 hours at room temperature or overnight at 4°C.
Step 4: Purification of the Final Conjugate
-
Purify the final conjugate to remove unreacted small molecules and reaction byproducts using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF).[16][][18]
Protocol 2: Characterization of the Bioconjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the conjugate at 280 nm (for the protein) and at a wavelength specific to the conjugated molecule. The DAR can be calculated using the Beer-Lambert law.
-
Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) on the intact or reduced conjugate to determine the mass increase corresponding to the number of attached linker-payloads.[19][20]
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): Analyze the conjugate by SEC to determine the percentage of monomer, aggregate, and fragment.[21]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Run the conjugate on a gel under reducing and non-reducing conditions to assess its integrity and the successful conjugation to the antibody chains.
3. Identification of Conjugation Sites:
-
Peptide Mapping: Digest the conjugate with a protease (e.g., trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific cysteine residues that have been modified.[22]
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTACs utilize a linker like Mal-amido-PEG16-acid to induce the degradation of a target protein.
Experimental Workflow: ADC Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
Conclusion
Mal-amido-PEG16-acid is a versatile and powerful tool for the construction of complex bioconjugates. Its well-defined structure, with distinct reactive functionalities and a biocompatible PEG spacer, provides researchers with a high degree of control over the conjugation process. A thorough understanding of its chemical properties and the optimization of reaction conditions are paramount for the successful development of novel therapeutics and diagnostics. The protocols and information provided in this guide serve as a comprehensive resource for scientists and drug development professionals working at the forefront of bioconjugation chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Cas 1263045-16-4,Mal-Amido-PEG4-acid | lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. chromatographyonline.com [chromatographyonline.com]
